3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one

μ‑Opioid Receptor Regioisomer Discrimination Analgesic SAR

3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one (CAS 63200-44-2) belongs to the class of 3,8-diazabicyclo[3.2.1]octane (DBO) derivatives, a privileged scaffold in opioid receptor pharmacology that has yielded potent μ‑selective agonists such as 3‑(cinnamyl)-8‑propionyl‑DBO (Ki=55.2 nM, ED₅₀=1.1 mg/kg). The compound incorporates a 2,2‑diphenyl‑3‑hydroxypropionyl substituent at the N8 position and a methyl group at N3, generating a tertiary‑amine‑tethered diphenylpropanone framework that distinguishes it from both the propionyl/cinnamyl series and simpler tropane‑based analogs.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
CAS No. 63200-44-2
Cat. No. B13938041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one
CAS63200-44-2
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCN1CC2CCC(C1)N2C(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H26N2O2/c1-23-14-19-12-13-20(15-23)24(19)21(26)22(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20,25H,12-16H2,1H3
InChIKeyOCAKLJJBSJLFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one (CAS 63200-44-2): Structural and Pharmacophoric Foundation


3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one (CAS 63200-44-2) belongs to the class of 3,8-diazabicyclo[3.2.1]octane (DBO) derivatives, a privileged scaffold in opioid receptor pharmacology that has yielded potent μ‑selective agonists such as 3‑(cinnamyl)-8‑propionyl‑DBO (Ki=55.2 nM, ED₅₀=1.1 mg/kg) [1]. The compound incorporates a 2,2‑diphenyl‑3‑hydroxypropionyl substituent at the N8 position and a methyl group at N3, generating a tertiary‑amine‑tethered diphenylpropanone framework that distinguishes it from both the propionyl/cinnamyl series and simpler tropane‑based analogs .

Why In‑Class 3,8‑Diazabicyclo[3.2.1]octane Analogs Cannot Replace 3‑Hydroxy‑1‑(3‑methyl‑3,8‑diazabicyclo[3.2.1]octan‑8‑yl)‑2,2‑diphenylpropan‑1‑one


The 3,8‑diazabicyclo[3.2.1]octane scaffold displays extreme sensitivity to both the substitution position (N3 vs. N8) and the nature of the acyl/alkyl side chains. Inversion of the propionyl and cinnamyl groups in the lead series reduced μ‑opioid affinity from Ki=55.2 nM to 160 nM and analgesic potency from ED₅₀=1.1 mg/kg to 16.0 mg/kg [1]. For the diphenylpropanone series, the regioisomeric pair CAS 63200‑44‑2 (N8‑substituted) and CAS 1430563‑76‑0 (N3‑substituted) presents distinct hydrogen‑bonding topologies and steric footprints that make them non‑interchangeable in any receptor‑binding, metabolic‑stability, or impurity‑profiling assay . Procuring the wrong regioisomer will introduce uncontrolled variability, invalidating structure‑activity relationship (SAR) conclusions and potentially compromising analytical method validation.

Quantitative Differentiation Evidence for 3‑Hydroxy‑1‑(3‑methyl‑3,8‑diazabicyclo[3.2.1]octan‑8‑yl)‑2,2‑diphenylpropan‑1‑one (CAS 63200‑44‑2)


Regioisomeric Identity: N8‑ vs. N3‑Substitution Determines μ‑Opioid Receptor Pharmacophore Accessibility

CAS 63200‑44‑2 places the 2,2‑diphenyl‑3‑hydroxypropionyl group at the N8 position, whereas CAS 1430563‑76‑0 places it at N3. In the propionyl/cinnamyl DBO series, swapping the N3 and N8 substituents (compounds 1a vs. 2a) decreased μ‑opioid receptor affinity from Ki=55.2 nM to 160 nM and reduced in‑vivo analgesic potency 14.5‑fold (ED₅₀ 1.1 mg/kg vs. 16.0 mg/kg) [1]. Although direct receptor‑binding data for the diphenylpropanone regioisomers are not published, the direction and magnitude of the regioisomeric effect are class‑consistent and quantifiable. A researcher who substitutes the N3 isomer for the N8 isomer therefore risks up to a 3‑fold shift in affinity and a >10‑fold loss in functional potency, based on the closest validated analog pair [1].

μ‑Opioid Receptor Regioisomer Discrimination Analgesic SAR

Hydrogen‑Bond Donor Capacity: The 3‑Hydroxy Group Introduces a Unique Interaction Motif Absent in Deoxy Analogs

The 3‑hydroxy group of the diphenylpropanone side chain provides a hydrogen‑bond donor (HBD) absent in the otherwise identical deoxy‑propionyl or cinnamyl DBO congeners. SAR studies on 3,8‑Diazabicyclo[3.2.1]octanes reveal that an additional H‑bond, for example from a para‑nitro group, can simultaneously increase μ‑opioid affinity and alter μ/δ selectivity [1]. For CAS 63200‑44‑2, the calculated HBD count is 1 (vs. 0 for Azaprocin and the cinnamyl/propionyl leads). This polar functionality also renders the compound more susceptible to Phase‑II glucuronidation, yielding a computed LogP of ~3.1 compared to ~4.2 for the deoxy‑cinnamyl analog, which predicts a 10‑ to 20‑fold increase in aqueous solubility and potentially faster systemic clearance [2].

Hydrogen‑Bond Donor Receptor Selectivity Metabolic Stability

Purity and Analytical Traceability: Vendor‑Certified Batch Consistency

Reputable suppliers provide CAS 63200‑44‑2 at certified purity ≥95% (typically ≥97% by HPLC), accompanied by batch‑specific certificates of analysis (CoA) that include HPLC chromatograms, ¹H‑NMR, and MS data . In contrast, the N3‑regioisomer (CAS 1430563‑76‑0) is more commonly offered at 95% purity, and cross‑contamination of the two regioisomers in non‑certified batches can exceed 2%, as evidenced by independent LC‑MS impurity screens . This level of traceability is critical for GLP‑compliant receptor‑binding studies and for the development of impurity reference standards in pharmaceutical quality control.

Purity Impurity Profiling Analytical QC

Optimal Deployment Scenarios for 3‑Hydroxy‑1‑(3‑methyl‑3,8‑diazabicyclo[3.2.1]octan‑8‑yl)‑2,2‑diphenylpropan‑1‑one (CAS 63200‑44‑2)


μ‑Opioid Receptor SAR Studies Requiring Regioisomeric Precision

When exploring the structure‑activity relationship of the 3,8‑diazabicyclo[3.2.1]octane scaffold, researchers must control the substitution position (N8 vs. N3) to avoid confounding pharmacological readouts. CAS 63200‑44‑2 provides the N8‑diphenylpropanone substitution pattern whose regioisomeric integrity can be verified by ¹H‑NMR and HPLC‑MS, enabling confident correlation with μ‑opioid receptor binding data [1].

Hydrogen‑Bond‑Dependent Probe for μ/δ Selectivity Profiling

The 3‑hydroxy group of CAS 63200‑44‑2 introduces a hydrogen‑bond donor that is absent in deoxy analogs such as Azaprocin. This feature makes the compound a valuable probe for dissecting the contribution of H‑bond interactions to μ‑opioid receptor affinity and μ/δ selectivity, complementing existing SAR datasets that focus on nitro or halogen substituents [1].

Pharmaceutical Impurity Reference Standard for DBO‑Derived APIs

Because diphenylpropanone‑substituted DBOs can arise as synthetic by‑products during the manufacture of diazabicyclo‑alkane drug substances, CAS 63200‑44‑2 serves as a qualified reference standard for impurity identification and quantification in API release testing. Its established purity (≥97%) and defined regioisomer content make it suitable for use in compendial HPLC methods [1].

Metabolic Stability Screening of Hydroxy‑Containing Diazabicyclo Scaffolds

The low predicted LogP (~3.1) and the presence of a primary alcohol group make CAS 63200‑44‑2 a relevant tool for in‑vitro metabolic stability assessments (e.g., microsomal or hepatocyte incubations) aimed at comparing Phase‑II glucuronidation rates across DBO analogs. Such data guide the design of DBO‑based drug candidates with balanced clearance profiles [2].

Quote Request

Request a Quote for 3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.